3'-deamino-3'-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride
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Overview
Description
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride is a derivative of the well-known anthracycline antibiotic, doxorubicinThe modification of the doxorubicin structure by introducing a morpholinyl group and removing the amino group enhances its cytotoxic effects, making it a subject of interest in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves several steps. The primary method includes the modification of daunorubicin or doxorubicin by replacing the amino group with a morpholinyl group. This is typically achieved through a series of chemical reactions that involve the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products:
Scientific Research Applications
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of structural modifications on the activity of anthracycline antibiotics.
Biology: The compound is employed in research on cell proliferation, apoptosis, and DNA synthesis.
Medicine: Its potent antitumor properties make it a candidate for cancer treatment studies, particularly in leukemia and other malignancies.
Industry: The compound’s unique properties are explored for potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The morpholinyl group enhances the compound’s ability to form DNA interstrand cross-links, further increasing its cytotoxicity .
Comparison with Similar Compounds
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
3’-Deamino-3’-(3-cyano-4-morpholinyl)doxorubicin: A derivative with enhanced cytotoxicity compared to doxorubicin
Uniqueness: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride stands out due to its unique structural modifications, which significantly enhance its antitumor potency.
Properties
CAS No. |
89164-72-7 |
---|---|
Molecular Formula |
C31H39ClN2O11 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
InChI |
InChI=1S/C31H38N2O11.ClH/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32;/h3-5,14,17,19-21,27,32,34-36,38-40H,6-13H2,1-2H3;1H |
InChI Key |
LKSWYPNHRHHJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6)O.Cl |
Origin of Product |
United States |
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